molecular formula C16H23NO3 B10882422 2-(4-methoxyphenoxy)-N-(2-methylcyclohexyl)acetamide

2-(4-methoxyphenoxy)-N-(2-methylcyclohexyl)acetamide

Cat. No.: B10882422
M. Wt: 277.36 g/mol
InChI Key: JLFCPBFJVFZNQP-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenoxy)-N-(2-methylcyclohexyl)acetamide is an organic compound with a complex structure that includes a methoxyphenoxy group and a methylcyclohexyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenoxy)-N-(2-methylcyclohexyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxyphenol and 2-methylcyclohexylamine.

    Formation of Intermediate: 4-methoxyphenol is reacted with chloroacetic acid to form 2-(4-methoxyphenoxy)acetic acid.

    Amidation Reaction: The intermediate 2-(4-methoxyphenoxy)acetic acid is then reacted with 2-methylcyclohexylamine under appropriate conditions to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale Reactors: Utilizing large-scale reactors to handle the reagents and intermediates.

    Optimized Conditions: Optimizing reaction conditions such as temperature, pressure, and pH to maximize yield and purity.

    Purification: Employing purification techniques like recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenoxy)-N-(2-methylcyclohexyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The acetamide group can be reduced to form amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles like halogens or nitro groups under acidic or basic conditions.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-(4-Methoxyphenoxy)-N-(2-methylcyclohexyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism by which 2-(4-methoxyphenoxy)-N-(2-methylcyclohexyl)acetamide exerts its effects involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways: Modulation of biochemical pathways, potentially affecting processes like inflammation or pain signaling.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenoxy)acetic acid: Shares the methoxyphenoxy group but lacks the acetamide and cyclohexyl groups.

    N-(2-Methylcyclohexyl)acetamide: Contains the acetamide and cyclohexyl groups but lacks the methoxyphenoxy group.

Uniqueness

This detailed overview provides a comprehensive understanding of 2-(4-methoxyphenoxy)-N-(2-methylcyclohexyl)acetamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C16H23NO3

Molecular Weight

277.36 g/mol

IUPAC Name

2-(4-methoxyphenoxy)-N-(2-methylcyclohexyl)acetamide

InChI

InChI=1S/C16H23NO3/c1-12-5-3-4-6-15(12)17-16(18)11-20-14-9-7-13(19-2)8-10-14/h7-10,12,15H,3-6,11H2,1-2H3,(H,17,18)

InChI Key

JLFCPBFJVFZNQP-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1NC(=O)COC2=CC=C(C=C2)OC

Origin of Product

United States

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